molecular formula C10H4Cl2O2 B093794 3,4-Dichloro-1,2-naphthoquinone CAS No. 18398-36-2

3,4-Dichloro-1,2-naphthoquinone

Cat. No. B093794
CAS RN: 18398-36-2
M. Wt: 227.04 g/mol
InChI Key: JDQAAXMSEQPHAM-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,2-naphthoquinone is a type of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .


Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a synthetic strategy for introducing nitrogen, oxygen, carbon, sulfur, and selenium nucleophiles at C2 and C3 positions .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-1,2-naphthoquinone is characterized by spectroscopic methods (FT-IR, 1 H NMR, 13 C NMR, Mass spectroscopy) and microanalysis .


Chemical Reactions Analysis

The biphasity indicated the complex mechanism of DCNQ action on urease. Quinones action on proteins has been elucidated as at least two processes: direct arylation of essential protein thiols and/or indirect oxidation of essential thiols by reactive oxygen species (ROS) realizing during quinone reduction to semiquinones .

Scientific Research Applications

  • Synthetic and Biological Utility : 2,3-Dichloro-1,4-naphthoquinones have been used in the construction of biologically active tricyclic and tetracyclic 1,4-quinones and derivatives. These compounds exhibit antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV activities (Maurya, 2020).

  • Nucleophilic Substitution Reactions : Investigations into the reactions of 2,3-dichloro-1,4-naphthoquinone with indoles and thiols have led to the synthesis of novel compounds. Their electronic absorption spectra and electrochemical properties have been analyzed (Ibiş et al., 2019).

  • Detection of Thioamides : 2,3-Dichloro-1,4-naphthoquinone reacts with thioamides to give colored products. This reaction is specific for thioamides and has been utilized for the quantitative determination of ethionamide in tablets (Devani et al., 1974).

  • Antimicrobial and Fungicidal Activity : Aminopyrazole derivatives of naphthoquinone, including 2,3-dichloro-1,4-naphthoquinone, have shown high antimicrobial activity against certain test cultures. These compounds display selective bacterio- and fungistatic activity (Polish et al., 2019).

  • Antifungal Agent : 2,3-Dichloro-1,4-naphthoquinone has been recognized as an antifungal agent with toxic effects on yeasts and moderate effects on bacterial growth. Its antifungal effect can be competitively reversed by vitamins K (Woolley, 1945).

  • Photochemical Reactions : The photochemical reaction of 2,3-dichloro-1,4-naphthoquinone with thiophenes leads to the formation of substituted naphthoquinones. These reactions may be initiated by photoelectron transfer (Maruyama & Tamiaki, 1987).

  • Synthesis of Naphthoquinone Fused 1, 3-Dithioles : 2,3-Dichloro-1,4-naphthoquinone reacts with dithiolates to produce naphthoquinone fused 1,3-dithioles, revealing its utility in synthesizing specialized chemical structures (Fan et al., 1992).

  • Antifungal and Antibacterial Agents : Nitrogen- and sulfur-containing hetero-1,4-naphthoquinones, derived from 2,3-dichloro-naphthaquinone, have shown potential as antifungal and antibacterial agents (Ibiş et al., 2011).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheets (SDS) for 3,4-Dichloro-1,2-naphthoquinone .

Future Directions

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The role of these compounds in protecting against neurodegenerative diseases has been established .

properties

IUPAC Name

3,4-dichloronaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQAAXMSEQPHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344319
Record name 3,4-Dichloro-1,2-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1,2-naphthoquinone

CAS RN

18398-36-2
Record name 3,4-Dichloro-1,2-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Latif, I Fathy, N Mishriky - The Journal of Organic Chemistry, 1959 - ACS Publications
IIIb are obtained. The mechanism proposed for this reaction suggests the formation of diazo derivatives as intermediate products. The halogenated cyclic ethers IVa-IVf are obtained by …
Number of citations: 8 pubs.acs.org
N Latif, I Zeid, N Mishriky - Journal für Praktische Chemie, 1970 - Wiley Online Library
9‐Diazothioxanthene reacts with phenanthraquinone as well as with 3,4‐dichloro‐1,2‐naphthoquinone giving the cyclic ethers 4 and 5, respectively. The action of hydrochloric acid on …
Number of citations: 2 onlinelibrary.wiley.com
LF Fieser, JT Dunn - Journal of the American Chemical Society, 1937 - ACS Publications
The chief purpose of this investigation was to explore further the possibility of synthesizing de-rivatives of phenanthrene by the addition of di-enes to ortho quiñones of the naphthalene …
Number of citations: 59 pubs.acs.org
MF Ansell, RA Murray - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The reactions of dimethylbutadiene with 1,2-naphthoquinones are shown to involve either addition to the 3,4-double bond [substituents 3-chloro-, 4-cyano-, 3-methoxycarbonyl, 3-nitro-, …
Number of citations: 6 pubs.rsc.org
K Podemska, R Podsiadły, AM Szymczak… - Dyes and …, 2012 - Elsevier
Several benzophenazine dyes containing a diazobenzo[a]fluorene moiety have been synthesized and characterized by 1 H NMR spectroscopy and mass spectrometry (CI MS). The …
Number of citations: 20 www.sciencedirect.com
DR BERGER, RK Summerbell - The Journal of Organic Chemistry, 1959 - ACS Publications
Tetraphenyl-p-dioxadiene (I) differs markedly from the analogous sulfur compound, 2, 5-diphenyl-p-dithiadiene, in that it rearranges on pyrolysis to give a lactone whereas the sulfur …
Number of citations: 29 pubs.acs.org
H Heaney - Annual Reports Section" B"(Organic Chemistry), 1968 - pubs.rsc.org
General.-Nuclear magnetic resonance spectroscopy continues to be used as a major probe in the chemistry of aromatic compounds. Hindered rotation has been reported for a number …
Number of citations: 2 pubs.rsc.org
AS Grandis - 2023 - dspace.wlu.edu
Arnold Stephan Grandis was born in Newark, ew Jersey, on May 8, 1946, the son of Evelyn Bessman Grandis and Dr.. David Grandis. At te age of two years he moved to Richmond, …
Number of citations: 0 dspace.wlu.edu
RREX DUELTGEN - 1967 - search.proquest.com
It was found that all of these cyclic o (,-unsaturated ketones were inert to 2, 3-dimethylbutadiene, cyclopentadiene, or anthracene, under conditions ranging from stirring at room …
Number of citations: 2 search.proquest.com
赤塚政美 - YAKUGAKU ZASSHI, 1963 - jstage.jst.go.jp
とその反応の形式を異に し, ア ルカリ性において 2 位 のクロールの活性度高 く主 として水酸イオンによる加水分解の方向に反応が進むが, し か しア ミソと 2, 3-DCN と の水浴上での加熱による反応…
Number of citations: 2 www.jstage.jst.go.jp

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